4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one
Description
This compound belongs to a class of tricyclic heterocycles featuring fused thia-diazatricyclo frameworks. Its IUPAC name reflects a 14-membered ring system (tetradeca) with a butan-2-yl substituent at position 4 and a sulfanyl (-SH) group at position 3. The 8-thia designation indicates a sulfur atom in the macrocyclic backbone.
Properties
IUPAC Name |
4-butan-2-yl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-3-9(2)17-14(18)12-10-7-5-4-6-8-11(10)20-13(12)16-15(17)19/h9H,3-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVVRBNEHYWVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(NC1=S)SC3=C2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the butan-2-yl group via alkylation.
- Incorporation of sulfur and nitrogen atoms through thiolation and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the side chains.
Substitution: Functional groups on the tricyclic core can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the tricyclic core.
Scientific Research Applications
4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the tricyclic core can form interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Molecular Data
The table below summarizes key structural and molecular differences:
Key Observations:
Ring Size Differences : The target compound has a tetradeca (14-membered) ring system ([7.5.0.0²⁷]), while analogues like those in –17 feature trideca (13-membered) systems ([7.4.0.0²⁷]). This impacts strain and conformational flexibility .
Substituent Effects: Alkyl vs. Aryl Groups: Ethyl or butan-2-yl substituents (e.g., ) may enhance lipophilicity compared to aromatic substituents (e.g., 4-methylphenyl in ), which could influence solubility and binding interactions.
Molecular Weight : The 4-(2-phenylethyl) derivative () has a molecular weight of 342.48, while the benzyl-substituted analogue () is heavier (398.58), suggesting divergent applications in drug design or material science .
Biological Activity
4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one, with CAS number 748777-81-3, is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂OS₂
- Molecular Weight : 294.44 g/mol
- Structure : The compound features a complex tricyclic structure combined with a sulfanyl group and a diazatricycle.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-(Butan-2-yl)-5-sulfanyl derivatives. For instance, research on related thiadiazole derivatives has shown significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.0 | Induces apoptosis |
| Compound B | A549 (Lung Cancer) | 10.0 | EGFR pathway modulation |
| 4-(Butan-2-yl)-5-sulfanyl | K562 (Leukemia) | TBD | TBD |
The mechanism of action for these compounds often involves the modulation of key signaling pathways such as the EGFR and p53-MDM2 pathways, which are crucial in cancer cell proliferation and survival .
The biological activity of 4-(Butan-2-yl)-5-sulfanyl compounds may involve:
- Induction of Apoptosis : Similar compounds have been reported to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause G2/M phase arrest in cancer cells.
- Inhibition of Key Enzymes : The inhibition of enzymes involved in cell signaling pathways can lead to reduced tumor growth.
Case Studies
Several studies have documented the effects of thiadiazole and related compounds on cancer cell lines:
- Study on Thiadiazole Derivatives :
- Mechanistic Study :
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are critical. Preliminary toxicity studies on related compounds suggest moderate cytotoxicity towards normal cells, emphasizing the need for further investigation into selectivity and side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
